6-METHYL-5-HEPTEN-2-OL 6-METHYL-5-HEPTEN-2-OL (R)-Sulcatol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-sulcatol is considered to be a fatty alcohol lipid molecule (R)-Sulcatol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (R)-Sulcatol has been primarily detected in urine. Within the cell, (R)-sulcatol is primarily located in the cytoplasm. Outside of the human body, (R)-sulcatol can be found in herbs and spices. This makes (R)-sulcatol a potential biomarker for the consumption of this food product.
Sulcatol is a secondary alcohol. It has a role as a pheromone.
Brand Name: Vulcanchem
CAS No.: 1569-60-4
VCID: VC21116387
InChI: InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
SMILES: CC(CCC=C(C)C)O
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

6-METHYL-5-HEPTEN-2-OL

CAS No.: 1569-60-4

Cat. No.: VC21116387

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

6-METHYL-5-HEPTEN-2-OL - 1569-60-4

Specification

Description (R)-Sulcatol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-sulcatol is considered to be a fatty alcohol lipid molecule (R)-Sulcatol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (R)-Sulcatol has been primarily detected in urine. Within the cell, (R)-sulcatol is primarily located in the cytoplasm. Outside of the human body, (R)-sulcatol can be found in herbs and spices. This makes (R)-sulcatol a potential biomarker for the consumption of this food product.
Sulcatol is a secondary alcohol. It has a role as a pheromone.
CAS No. 1569-60-4
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 6-methylhept-5-en-2-ol
Standard InChI InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
Standard InChI Key OHEFFKYYKJVVOX-UHFFFAOYSA-N
SMILES CC(CCC=C(C)C)O
Canonical SMILES CC(CCC=C(C)C)O
Boiling Point 175.0 °C

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